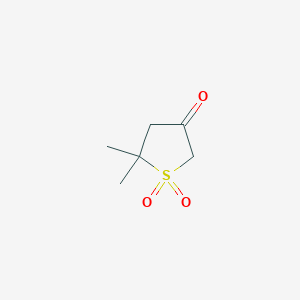

5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione

Description

5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione is a sulfur-containing heterocyclic compound. It is characterized by a thiolane ring, which is a five-membered ring containing one sulfur atom. The compound is also known for its three ketone groups attached to the ring, making it a trione. The presence of the two methyl groups at the 5-position of the ring adds to its unique chemical structure .

Properties

Molecular Formula |

C6H10O3S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

5,5-dimethyl-1,1-dioxothiolan-3-one |

InChI |

InChI=1S/C6H10O3S/c1-6(2)3-5(7)4-10(6,8)9/h3-4H2,1-2H3 |

InChI Key |

XYLBJACHUUGMOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CS1(=O)=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanedithiol with a suitable oxidizing agent to form the thiolane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trione groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethyl-1

Biological Activity

5,5-Dimethyl-1lambda6-thiolane-1,1,3-trione (DMTT) is a sulfur-containing cyclic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of DMTT, focusing on its antitumor, antimicrobial, and antiviral activities, while also discussing its mechanisms of action and potential applications in various fields.

Chemical Structure and Properties

DMTT has a molecular formula of CHOS and features a six-membered ring containing a sulfur atom and three carbonyl groups. Its unique structure contributes to its stability and reactivity, making it a candidate for various biological applications.

Antitumor Activity

DMTT has shown promising results in inhibiting the growth of several cancer cell lines. Studies indicate that it effectively reduces the proliferation of human colon adenocarcinoma cells and mouse leukemia cells. The mechanism behind this activity is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer growth.

Antimicrobial Activity

The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Furthermore, DMTT has antifungal activity against various plant pathogenic fungi, suggesting its potential use as a natural fungicide .

Antiviral Activity

DMTT has been investigated for its antiviral properties, showing effectiveness against several viruses including the influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). The antiviral mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

The biological activity of DMTT can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMTT may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Induction of Oxidative Stress : The compound can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Disruption of Membrane Integrity : In microbial cells, DMTT may compromise membrane integrity, leading to cell lysis.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Choi et al. (2009) | Demonstrated antifungal properties against various plant pathogenic fungi. |

| Lee et al. (2011) | Reported antimicrobial and antioxidant activities from DMTT isolated from Kocuria sp. DC863. |

| Zhang et al. (2016) | Investigated the synthesis and characterization of DMTT derivatives with enhanced biological activity. |

Toxicity and Safety

Research on the toxicity profile of DMTT indicates that it has a favorable safety margin in laboratory settings. However, further studies are required to establish comprehensive toxicity data before clinical applications can be pursued.

Potential Applications

Given its diverse biological activities, DMTT holds potential for applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.

- Agricultural Chemistry : As a natural pesticide due to its antifungal properties.

- Biotechnology : As a probe for detecting biological thiols or as a catalyst in organic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.